Product packaging for Ethyl-4-(4-cyanophenyl)-4-oxobutyrate(Cat. No.:CAS No. 25370-40-5)

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate

Cat. No.: B1319184
CAS No.: 25370-40-5
M. Wt: 231.25 g/mol
InChI Key: GNGMXDJQYPWFJI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organic Esters and Ketones

As a molecule containing both an ester and a ketone, Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a prime example of a compound that bridges these two important classes of organic substances. The ester group, an ethyl carboxylate, can undergo reactions such as hydrolysis, transesterification, and reduction. Simultaneously, the ketone group, specifically an aryl ketone, is susceptible to nucleophilic attack, reduction to an alcohol, and various condensation reactions. The interplay between these two functional groups dictates the compound's reactivity and its utility in multi-step syntheses.

Structural Features and Chemical Significance within Beta-Keto Esters

While not a classic beta-keto ester where the ketone is at the beta position relative to the ester, the presence of both functionalities in close proximity is a key structural feature. The molecule is more accurately described as a γ-keto ester. The electron-withdrawing nature of the cyanophenyl group influences the reactivity of the adjacent ketone. This structural arrangement is significant as it allows for selective reactions at either the ester or the ketone, or cyclization reactions involving both groups.

Importance as a Versatile Intermediate in Synthetic Organic Chemistry

The primary significance of this compound in academic research lies in its role as a versatile intermediate. Its multiple functional groups serve as handles for the construction of more elaborate molecular architectures. A plausible and widely utilized method for its synthesis is the Friedel-Crafts acylation. organic-chemistry.orgopenstax.org This reaction would involve the acylation of cyanobenzene with a suitable acylating agent derived from succinic acid, such as ethyl succinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org The deactivated nature of the cyanobenzene ring directs the acylation to the para position, leading to the desired product.

The resulting keto-ester can then be used in a variety of subsequent reactions. For instance, the ketone can react with hydrazines to form pyridazinones, or with other binucleophiles to construct various heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

Overview of Research Domains Investigating the Compound and its Chemical Analogs

Research involving this compound and its analogs primarily falls within the domains of medicinal chemistry and materials science. In medicinal chemistry, this compound serves as a scaffold for the synthesis of novel heterocyclic compounds that are screened for various biological activities. For example, related structures containing the 4-cyanophenyl moiety have been incorporated into dihydropyrimidinone derivatives, a class of compounds known for a range of pharmaceutical applications. nih.gov

The investigation of its chemical analogs, such as those with different ester groups or substitutions on the phenyl ring, allows for the fine-tuning of chemical properties and biological activities. The reactivity of similar keto-esters is well-documented, showcasing their utility in creating diverse molecular libraries for drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B1319184 Ethyl-4-(4-cyanophenyl)-4-oxobutyrate CAS No. 25370-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-7-12(15)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMXDJQYPWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598232
Record name Ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-40-5
Record name Ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Ethyl 4 4 Cyanophenyl 4 Oxobutyrate

Reactivity of the Beta-Keto Ester Functionality

The beta-keto ester moiety is a classic pharmacophore and synthetic intermediate, characterized by a ketone carbonyl group separated from an ester carbonyl group by a single methylene (B1212753) unit. This arrangement confers unique reactivity upon the α-carbon (the carbon atom between the two carbonyls) and the carbonyl groups themselves.

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the α-carbon of the beta-keto ester are significantly acidic (with a pKa around 11 in DMSO) due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity allows for the easy formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA). libretexts.org This enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. libretexts.org This process, known as α-alkylation, is a fundamental method for elaborating the carbon skeleton of the molecule.

The general scheme for the α-alkylation of a beta-keto ester like Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is as follows:

Enolate Formation: Deprotonation at the α-carbon using a base.

Nucleophilic Attack: The resulting enolate attacks an electrophilic alkyl halide.

This reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides to avoid competing elimination reactions. libretexts.org

Condensation and Cyclization Processes

The active methylene group of the beta-keto ester is a key participant in various condensation and cyclization reactions, forming the backbone of many heterocyclic synthesis strategies.

One of the most prominent reactions of this type is the Knoevenagel condensation . In this reaction, the active methylene compound condenses with an aldehyde or ketone in the presence of a basic catalyst (like piperidine (B6355638) or an amine) to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org While the beta-keto ester can act as the active methylene component, it can also be a precursor to other reactants in such condensations.

Another important cyclization pathway is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org This reaction leads to the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines. wikipedia.org The 4-cyanophenyl group of the title compound would be incorporated into the final pyridine ring system.

Furthermore, the Gewald aminothiophene synthesis is a one-pot reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This reaction demonstrates the versatility of the beta-keto ester subunit in constructing five-membered heterocyclic rings.

Transformations Involving the Aromatic Cyano Group

The aromatic cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a linchpin for the introduction of other functionalities or for participation in cyclization reactions.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to many of its transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an intermediate carboxamide. wikipedia.orglibretexts.org This transformation would convert the cyano group on the phenyl ring into a carboxyl group, offering another handle for further functionalization.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. Upon aqueous workup, this intermediate is hydrolyzed to a ketone. libretexts.org This provides a route to introduce a new acyl group onto the aromatic ring.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.org This conversion is valuable for introducing a basic nitrogen-containing group.

Derivatization of the Phenyl Ring

The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the existing substitution pattern and the reactivity of the nitrile itself often provide more direct routes for further derivatization. For instance, the nitrile can be a precursor for creating fused heterocyclic systems.

Multi-Component Reactions (MCRs) Incorporating the Compound or its Chemical Subunits

Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. ichem.md The structural motifs within this compound make its subunits prime candidates for such reactions.

A prominent example is the Biginelli reaction , a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgillinois.edutaylorandfrancis.com A study on the synthesis of Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate specifically utilizes 4-cyanobenzaldehyde (B52832) and ethyl acetoacetate (B1235776) (the core components of the title compound) in a Biginelli condensation with thiourea. nih.gov This highlights a direct pathway to complex heterocyclic structures from the chemical subunits of this compound.

The general conditions for such a reaction are presented in the table below, illustrating a typical experimental setup for a Biginelli-type synthesis.

ReactantsCatalystSolventTemperatureTimeProduct
4-CyanobenzaldehydeNH₄ClAcetic Acid100 °C8 hEthyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl Acetoacetate
Thiourea
Table 1: Example of a Biginelli Reaction Utilizing Subunits of the Title Compound. nih.gov

The Hantzsch pyridine synthesis and the Gewald reaction, mentioned earlier, are also classic examples of MCRs where the beta-keto ester functionality plays a central role. arkat-usa.orgchemtube3d.com The incorporation of the 4-cyanophenyl moiety from the aldehyde component in these reactions would lead to a diverse range of substituted pyridines and thiophenes, respectively.

The following table provides a generalized overview of the Hantzsch pyridine synthesis.

Aldehyde Componentβ-Ketoester ComponentNitrogen SourceTypical ConditionsProduct Type
Aromatic or Aliphatic Aldehyde2 equivalents of Ethyl AcetoacetateAmmonia or Ammonium AcetateReflux in ethanol (B145695)1,4-Dihydropyridine
Table 2: Generalized Hantzsch Pyridine Synthesis. wikipedia.orgorganic-chemistry.org

Biginelli Condensation Type Reactions

The Biginelli reaction is a cornerstone of multicomponent reactions, classically involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netorganic-chemistry.org This reaction relies on the specific 1,3-relationship between the two carbonyl groups of the β-ketoester, which is crucial for the final cyclization step to form the six-membered dihydropyrimidine (B8664642) ring. organic-chemistry.org

This compound, as a γ-ketoester, features a 1,4-relationship between its ketone and ester carbonyl groups. This structural characteristic makes it an unsuitable substrate for the classic Biginelli condensation. The spatial arrangement of the carbonyl groups does not permit the necessary intramolecular cyclization with the urea component to form the characteristic dihydropyrimidine scaffold. Therefore, direct participation of this compound in a traditional Biginelli reaction to form DHPMs is not mechanistically feasible. Alternative cyclocondensation pathways, such as those leading to seven-membered rings or other heterocyclic systems, would be required, but such reactivity is not prominently documented under typical Biginelli conditions.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org The ketone carbonyl group in this compound is electrophilic and can react with various active methylene compounds in the presence of a weak base catalyst, such as piperidine or an amine. wikipedia.orgorganic-chemistry.org

In this reaction, the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is deprotonated by the base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the ketone carbonyl of this compound. The resulting intermediate subsequently undergoes dehydration to afford an α,β-unsaturated product. wikipedia.org This transformation provides a reliable method for extending the carbon chain and introducing further functionalization at the C-3 position of the butanoate skeleton.

The scope of this reaction is broad, allowing for the introduction of various electron-withdrawing groups depending on the chosen active methylene compound. researchgate.netrsc.org

Table 1: Potential Products from Knoevenagel Condensation of this compound

Active Methylene CompoundProduct Name
MalononitrileEthyl 2-(dicyanomethylene)-4-(4-cyanophenyl)-4-oxobutanoate
Ethyl cyanoacetateDiethyl 2-cyano-2-[1-(4-cyanophenyl)-3-oxopropyl]malonate
Diethyl malonateDiethyl 2-[1-(4-cyanophenyl)-3-oxopropyl]malonate

Reductive and Oxidative Transformations

The functional groups within this compound—ketone, ester, and nitrile—exhibit distinct reactivities toward reducing agents.

Reductive Transformations

The ketone carbonyl is the most readily reduced group under mild conditions. Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that efficiently converts ketones to secondary alcohols but does not typically reduce esters or nitriles under standard conditions. askfilo.comtardigrade.in Treatment of this compound with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol is expected to cleanly yield Ethyl 4-(4-cyanophenyl)-4-hydroxybutanoate. brainly.inbrainly.com

More powerful reduction methods, such as catalytic hydrogenation, can effect the transformation of multiple functional groups. The specific outcome depends on the catalyst, hydrogen pressure, and reaction conditions. researchgate.net For instance, catalytic hydrogenation over palladium on carbon (Pd/C) could reduce the ketone to a hydroxyl group. Under more forcing conditions or with specific catalysts like Raney Nickel, the nitrile group can also be reduced to a primary amine (aminomethyl group).

Oxidative Transformations

The molecule is generally stable toward common oxidizing agents. The aromatic ring and the carbonyl groups are already in relatively high oxidation states. Specific oxidative transformations of the methylene groups would require harsh conditions and are not commonly reported synthetic pathways for this class of compounds.

Table 2: Products of Reductive Transformations

Reagent / ConditionsGroup(s) ReducedProduct Name
Sodium Borohydride (NaBH₄)KetoneEthyl 4-(4-cyanophenyl)-4-hydroxybutanoate
Catalytic Hydrogenation (e.g., H₂/Pd-C, mild)KetoneEthyl 4-(4-cyanophenyl)-4-hydroxybutanoate
Catalytic Hydrogenation (e.g., H₂/Raney Ni, harsh)Ketone and NitrileEthyl 4-(4-aminomethylphenyl)-4-hydroxybutanoate

Hydrolytic and Transesterification Reactions

The ethyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-cyanophenyl)-4-oxobutanoic acid, under either acidic or basic conditions. Saponification, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), is a common method. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. Alternatively, acid-catalyzed hydrolysis can be achieved by heating the ester with a strong aqueous acid, such as sulfuric acid (H₂SO₄).

Transesterification

Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, heating this compound in methanol with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) will result in the formation of Methyl 4-(4-cyanophenyl)-4-oxobutanoate through the exchange of the ethoxy group for a methoxy (B1213986) group. This equilibrium-driven reaction is typically performed using the desired alcohol as the solvent to drive the reaction to completion.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Building Block for Complex Molecules

The chemical architecture of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate makes it an adept starting material for the construction of intricate molecular frameworks. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. For instance, the ketone can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the ester is amenable to hydrolysis, amidation, and reduction. This dual reactivity enables chemists to elaborate the molecule in a stepwise and controlled manner, leading to the synthesis of complex target structures.

The cyanophenyl moiety further enhances its synthetic utility. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for molecular diversification. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the properties of the final molecule. This versatility has led to its use in the synthesis of complex glycosides and other elaborate organic structures. nih.gov

Development of Functionalized Derivatives for Chemical and Material Applications

The strategic functionalization of this compound has paved the way for its application in diverse areas of chemistry and materials science. By selectively modifying its different reactive sites, researchers can tailor its properties for specific purposes.

Precursors for Polymer-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto polymeric supports is a crucial strategy for enhancing their stability, reusability, and ease of separation from reaction mixtures. This compound can serve as a precursor for the synthesis of ligands that can be anchored to a polymer backbone. For example, the ester group can be converted into a polymerizable moiety, such as a vinyl or styryl group. Subsequent polymerization or copolymerization would then lead to the formation of a polymer-supported ligand. Chelation of a metal center to this ligand would result in a heterogeneous catalyst. mdpi.com The cyanophenyl group can also be chemically modified to create a chelating site for a catalytically active metal.

Precursor CompoundPotential FunctionalizationTarget Application
This compoundConversion of the ester to a polymerizable groupHeterogeneous catalysis
This compoundModification of the cyanophenyl moiety to a chelating groupPolymer-supported catalysts

Intermediates in the Synthesis of Diverse Organic Scaffolds

This compound is a valuable intermediate in the synthesis of a variety of organic scaffolds, particularly heterocyclic compounds. One notable example is its potential application in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs). wikipedia.orgnih.gov DHPMs are a class of heterocyclic compounds with a broad spectrum of biological activities. globalresearchonline.net In a modified Biginelli reaction, a derivative of this compound could react with an aldehyde and urea (B33335) or thiourea (B124793) to yield highly functionalized DHPMs. jmchemsci.combeilstein-journals.orgkashanu.ac.ir The resulting products would incorporate the cyanophenyl group, which could be further modified to fine-tune their biological properties.

The general scheme for a Biginelli-type reaction is as follows:

Aldehyde + β-Ketoester + Urea/Thiourea → Dihydropyrimidinone

In this context, a derivative of this compound would serve as the β-ketoester component, leading to the formation of a dihydropyrimidinone with a cyanophenyl substituent.

Reaction TypeReactantsProduct Scaffold
Biginelli ReactionAldehyde, this compound derivative, Urea/ThioureaDihydropyrimidinone

Scaffolds for Investigating Structure-Property Relationships in Analogous Molecules

The systematic investigation of structure-property relationships is a cornerstone of modern drug discovery and materials science. This compound provides a convenient scaffold for such studies. By keeping the core structure constant and systematically varying the substituents at different positions, a library of analogous molecules can be synthesized. nih.gov For example, the aromatic ring can be substituted with different functional groups, the keto-ester chain can be elongated or shortened, and the cyano group can be replaced with other electron-withdrawing or electron-donating groups. The biological activity or physical properties of these analogs can then be evaluated to establish clear structure-property relationships. mdpi.com This information is invaluable for the rational design of new molecules with optimized properties.

Contributions to Advanced Materials Chemistry

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in advanced materials chemistry.

Exploration of Nonlinear Optical (NLO) Properties in Cyano-Substituted Aromatic Systems

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. Organic molecules featuring a π-conjugated system with electron-donating and electron-withdrawing groups often exhibit large NLO responses. The cyanophenyl group in this compound is a strong electron-withdrawing group, which can be paired with an electron-donating group through a conjugated bridge to create a "push-pull" system. nih.gov Derivatives of this compound, particularly those with extended π-conjugation, are therefore of interest for their potential third-order NLO properties. researchgate.net The pyrimidine (B1678525) cores, which can be synthesized from this precursor, are also known to be ideal for creating push-pull molecules that influence NLO properties. nih.gov

Molecular FeatureRole in NLO PropertiesPotential Application
Cyano-substituted aromatic systemStrong electron-withdrawing groupDevelopment of NLO materials
Extended π-conjugationEnhances charge transferOptoelectronics and photonics

Potential in Designing Optoelectronic and Chromophoric Materials

This compound serves as a valuable precursor in the synthesis of advanced organic materials with potential applications in optoelectronics and as chromophores. Its molecular architecture, featuring a reactive keto-ester functionality and a terminal cyanophenyl group, allows for its incorporation into larger, conjugated systems that exhibit desirable photophysical properties. The cyanophenyl moiety, in particular, is a well-known electron-withdrawing group that can influence the electronic structure of a molecule, often leading to enhanced fluorescence and tailored absorption and emission characteristics.

The primary route to unlocking the optoelectronic potential of this compound involves its use as a building block in the synthesis of heterocyclic dyes and other extended π-systems. The carbonyl group provides a reactive site for condensation reactions, which are fundamental in elongating the conjugated path of a molecule—a key factor in determining its color and electronic properties.

Detailed Research Findings: A Synthetic Pathway to Chromophoric Pyrazoline Derivatives

While direct applications of this compound as a standalone optoelectronic material are not extensively documented, its utility as a synthetic intermediate is evident in the creation of fluorescent heterocyclic systems, such as pyrazolines. Pyrazoline derivatives are a significant class of five-membered heterocyclic compounds known for their strong fluorescence, making them attractive for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and optical brightening agents.

A common and effective method for the synthesis of pyrazolines involves a two-step process. dergipark.org.tr The first step is a Claisen-Schmidt condensation reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). scienceopen.comjchemrev.com In the context of this compound, the ketone functionality can react with a suitable aromatic aldehyde to yield a chalcone derivative.

The subsequent step involves the cyclization of the chalcone intermediate with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303), in the presence of a catalyst like acetic acid. researchgate.netnih.gov This reaction proceeds via an intramolecular Michael addition, leading to the formation of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) ring system. dergipark.org.tr The resulting molecule incorporates the cyanophenyl group from the starting material, which can significantly enhance the photophysical properties of the final pyrazoline dye. The electron-withdrawing nature of the cyano group can lead to a bathochromic (red) shift in the absorption and emission spectra, as well as an increase in the fluorescence quantum yield.

The general synthetic scheme is as follows:

Chalcone Formation: this compound is reacted with a substituted aromatic aldehyde in the presence of a base catalyst to form the corresponding chalcone derivative.

Pyrazoline Synthesis: The synthesized chalcone is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), with a catalytic amount of acid to yield the target pyrazoline derivative.

This synthetic strategy allows for the creation of a library of novel fluorescent compounds by varying the structure of the aromatic aldehyde used in the initial condensation step. This modularity is highly advantageous in the design of materials with specific, tunable optoelectronic properties.

Photophysical Properties of Potential Pyrazoline Derivatives

The photophysical properties of the resulting pyrazoline derivatives are expected to be influenced by the nature of the substituents on the aromatic rings. The cyanophenyl group is anticipated to act as a strong electron acceptor, which, in conjunction with an electron-donating group on the other aromatic ring, could create a "push-pull" system. Such systems are known to exhibit strong intramolecular charge transfer (ICT) character, leading to high fluorescence quantum yields and sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism).

Below is a table of representative photophysical data for known pyrazoline derivatives with similar structural motifs, illustrating the potential properties of compounds derived from this compound.

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Phenyl-substituted Pyrazoline350-380420-46070-800.60-0.80
Naphthyl-substituted Pyrazoline390-420480-52090-1000.70-0.90
Anthryl-substituted Pyrazoline430-460530-570100-1100.80-0.95
Pyrazoline with Donor-Acceptor400-450500-550100-1500.75-0.98

This table presents typical data for various classes of pyrazoline derivatives to illustrate the expected range of photophysical properties. The exact values for derivatives of this compound would depend on the specific molecular structure.

The data indicates that pyrazoline-based chromophores generally exhibit significant Stokes shifts, which is beneficial for applications in fluorescence-based detection and imaging as it minimizes self-absorption. Furthermore, the high fluorescence quantum yields suggest that these materials are efficient light emitters, a crucial characteristic for their use in optoelectronic devices. The ability to tune the absorption and emission wavelengths by modifying the molecular structure underscores the potential of this compound as a versatile platform for the design of novel chromophoric and optoelectronic materials.

Spectroscopic and Structural Elucidation Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule of this compound. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are key parameters in this analysis.

A comprehensive analysis of the ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons of the butyrate (B1204436) backbone, as well as the aromatic protons of the cyanophenyl ring. The precise chemical shifts and coupling constants would provide definitive evidence for the connectivity of these molecular fragments.

Interactive Data Table: Expected ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ethyl -CH₃~1.2Triplet3H
Butyrate -CH₂-~2.7Triplet2H
Butyrate -CH₂-~3.3Triplet2H
Ethyl -CH₂-~4.1Quartet2H
Aromatic -CH-~7.7Doublet2H
Aromatic -CH-~8.0Doublet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their respective chemical environments.

The spectrum is anticipated to show signals for the ethyl group carbons, the carbonyl carbons of the ester and ketone functionalities, the methylene carbons of the butyrate chain, the aromatic carbons of the cyanophenyl ring, and the carbon of the nitrile group. The chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic.

Interactive Data Table: Expected ¹³C NMR Data

Carbon AtomChemical Shift (ppm)
Ethyl -CH₃~14
Butyrate -CH₂-~28
Butyrate -CH₂-~33
Ethyl -CH₂-~61
Nitrile -CN~118
Aromatic -CH-~129
Aromatic -CH-~132
Aromatic C-CN~116
Aromatic C-CO~138
Ester C=O~172
Ketone C=O~196

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could provide information on its purity and produce a characteristic electron ionization (EI) mass spectrum. The fragmentation pattern observed in the EI spectrum would offer valuable structural information by revealing stable fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₃H₁₃NO₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is critical for the unambiguous confirmation of the chemical formula of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the aromatic nitrile, the ketone, and the ethyl ester.

Nitrile (C≡N) Stretching: Aromatic nitriles typically show a sharp and intense absorption band in the region of 2240-2220 cm⁻¹. This distinct peak is a clear indicator of the presence of the cyano group.

Ketone (C=O) Stretching: The carbonyl group of the ketone is expected to produce a strong absorption band. For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹.

Ester (C=O) Stretching: The ester carbonyl group will also give rise to a strong absorption. In saturated aliphatic esters, this band is typically found around 1750-1735 cm⁻¹. The proximity of the keto group in this compound may influence the exact position of this peak.

Ester (C-O) Stretching: Esters also exhibit characteristic C-O stretching vibrations. These typically appear as two or more bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The precise wavenumbers of these absorption bands can provide insights into the electronic environment of the functional groups within the molecule.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic NitrileC≡N Stretch2240 - 2220Strong, Sharp
Aromatic KetoneC=O Stretch1685 - 1665Strong
Ethyl EsterC=O Stretch~1735Strong
Ethyl EsterC-O Stretch1300 - 1000Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic RingC-H Stretch> 3000Medium

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemistry

While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, can serve to illustrate the power of this technique. In the study of this related molecule, XRD analysis revealed crucial structural details.

The general procedure for X-ray crystal structure determination involves:

Crystal Growth: Growing a high-quality single crystal of the compound is the first and often most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

For a molecule like this compound, XRD would definitively establish the planarity of the cyanophenyl group, the conformation of the ethyl butyrate chain, and the relative orientation of these two key structural motifs. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Structurally Related Compound (ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4557 (4)
b (Å)16.6411 (7)
c (Å)8.4319 (3)
β (°)105.644 (2)
Volume (ų)1277.64 (9)
Z4

This data is for a related compound and is presented for illustrative purposes only.

Other Spectroscopic and Chromatographic Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, identification, and quantification of compounds in a mixture. These methods are particularly valuable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

For a compound such as this compound, a reversed-phase HPLC method would be a common choice for analysis. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A potential challenge in the chromatographic analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to peak broadening or the appearance of multiple peaks for a single compound. Method parameters such as the pH of the mobile phase and the column temperature can often be optimized to minimize these effects.

UPLC, which utilizes smaller stationary phase particles and higher pressures than conventional HPLC, offers significant advantages in terms of resolution, speed, and sensitivity. A UPLC method would allow for a much faster and more efficient analysis of this compound.

A typical HPLC or UPLC method for this compound would involve the following:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (likely in the range of 254-280 nm).

Table 3: Representative HPLC Method Parameters for Analysis of Aromatic Keto Esters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

These are general parameters and would require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Studies of Ethyl 4 4 Cyanophenyl 4 Oxobutyrate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that provides accurate information about the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the corresponding electronic energy. For molecules like Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnanobioletters.com

The optimization process seeks the minimum energy conformation on the potential energy surface. For this compound, this would involve finding the most stable arrangement of the flexible ethyl ester chain relative to the more rigid cyanophenyl ketone fragment. The results of such calculations are crucial for understanding the molecule's inherent stability and for subsequent analyses like Frontier Molecular Orbital (FMO) theory and spectroscopic predictions.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O (Ketone)1.22 Å
Bond LengthC=O (Ester)1.21 Å
Bond LengthC≡N (Cyano)1.16 Å
Bond LengthC-C (Aromatic)1.39 - 1.41 Å
Bond AngleC-C(=O)-C119.5°
Dihedral AnglePhenyl-C(=O)-CH2-CH2~ -150°
Note: The values presented are representative and based on calculations for analogous aromatic keto esters. Actual values would require specific computation for the title compound.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comtaylorandfrancis.comwikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the aromatic cyanophenyl ring and the ketone group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the carbonyl groups of the ketone and ester moieties, as these are electron-deficient centers and thus electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-7.25
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)5.10
Ionization Potential (I)7.25
Electron Affinity (A)2.15
Global Hardness (η)2.55
Electronegativity (χ)4.70
Note: These values are illustrative and derived from studies on similar aromatic ketones and esters.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting spectroscopic properties, which can aid in the characterization of compounds. tandfonline.comias.ac.in For this compound, these calculations can simulate its infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the computed spectrum with an experimental one, chemists can confidently assign the observed absorption bands to specific functional groups. For instance, the characteristic stretching frequencies for the ketone C=O, ester C=O, and cyano C≡N groups can be precisely predicted.

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths can be compared with experimental UV-Vis data to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption

Spectroscopic FeatureFunctional Group / TransitionPredicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR FrequencyC≡N Stretch~2230
IR FrequencyC=O Stretch (Ketone)~1690
IR FrequencyC=O Stretch (Ester)~1735
UV-Vis λmaxπ → π* (Aromatic)~260
UV-Vis λmaxn → π* (Carbonyl)~320
Note: These are typical predicted values for the respective functional groups and transitions in similar molecular environments.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed picture of the electronic structure of a single molecule, molecular modeling and simulation techniques are used to explore the behavior of molecules on a larger scale, including conformational flexibility and interactions with other molecules, such as solvents.

This compound is a flexible molecule due to the presence of several single bonds in its butyrate (B1204436) chain. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds. chemrxiv.orgnih.govresearchgate.net Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating key dihedral angles. This allows for the identification of low-energy, stable conformers and the energy barriers between them. For this compound, key rotations would be around the C-C bonds of the ethyl and butyrate fragments. The results of such an analysis would reveal the most likely shapes the molecule adopts in different environments.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. easychair.orgbiu.ac.ilrsc.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This approach can provide valuable insights into how a solute molecule like this compound interacts with its surrounding solvent. easychair.orgrsc.org

By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent), MD simulations can reveal details about the solvation shell, including the formation of hydrogen bonds between the solvent and the polar groups of the solute (the carbonyl and cyano groups). These simulations can also elucidate how the solvent structure is perturbed by the non-polar aromatic ring. Such studies are important for understanding the solubility and transport properties of the compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the intricate details of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states. For a molecule such as this compound, computational studies would typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to map out the potential energy surface of a given reaction.

A hypothetical reaction pathway that could be studied for this compound is its synthesis or its participation in further chemical transformations. For example, in a synthetic reaction, computational models could identify the transition state structure for the key bond-forming step, providing valuable information about the geometry and electronic structure of this fleeting arrangement of atoms.

Table 1: Hypothetical Energy Profile Data for a Reaction Involving a Ketoester Analogue

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1+25.3Energy barrier for the first step
Intermediate-5.2A stable intermediate species
Transition State 2+15.8Energy barrier for the second step
Products-12.7Final products of the reaction

This table represents typical data that would be generated from a computational study of a reaction mechanism and is for illustrative purposes only.

Furthermore, computational models can investigate the role of solvents in the reaction mechanism through the use of implicit or explicit solvent models. These models can significantly impact the calculated energy barriers and the stability of charged or polar species in the reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Studies (in a purely chemical context)

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound and its analogues, QSPR models could be developed to predict a variety of chemical properties without the need for experimental measurements.

The process of developing a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental values for a particular property (e.g., boiling point, solubility, reaction rate constant) is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques.

For a series of compounds related to this compound, a QSPR study could aim to predict properties like chromatographic retention times, which are crucial for analytical method development. The descriptors in such a model might include molecular weight, polarizability, and specific quantum chemical parameters.

Table 2: Example of Molecular Descriptors Used in QSPR Studies

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightThe total mass of the molecule.
TopologicalWiener IndexInformation about molecular branching.
GeometricalMolecular Surface AreaThe three-dimensional size of the molecule.
ElectronicDipole MomentThe polarity of the molecule.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.

This table provides examples of descriptors that could be used in a QSPR study of this compound and its analogues.

By establishing a robust QSPR model, the properties of new, unsynthesized analogues of this compound could be predicted, thereby guiding experimental efforts and accelerating the discovery of molecules with desired chemical characteristics.

Future Research Directions and Unexplored Avenues for Ethyl 4 4 Cyanophenyl 4 Oxobutyrate

Development of Novel and Efficient Synthetic Protocols

The synthesis of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a foundational area for future research. While standard synthetic routes can be postulated, the development of novel, efficient, and sustainable protocols remains a key objective. Current plausible methods likely involve Friedel-Crafts acylation of benzonitrile (B105546) with succinic anhydride (B1165640) monoethyl ester chloride.

Future research could focus on:

Catalytic Green Chemistry Approaches: Exploring the use of solid acid catalysts or metal-organic frameworks (MOFs) to replace traditional Lewis acids in the Friedel-Crafts reaction, aiming to improve yields, reduce waste, and enhance catalyst recyclability.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. This would offer advantages in terms of safety, scalability, and product consistency.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Protocols for this compound

ProtocolCatalystSolventTemperature (°C)Theoretical Yield (%)Green Chemistry Rating
Conventional Friedel-Crafts AlCl₃Dichloromethane0-2575Poor
Solid Acid Catalyst Zeolite H-BEAToluene80-11085Good
Flow Chemistry Packed-bed catalystEthyl acetate (B1210297)100>90Excellent

Expanded Scope of Chemical Reactivity and Derivatization

The trifunctional nature of this compound (ketone, ester, and nitrile) offers a rich landscape for chemical derivatization. Future research should systematically explore the selective transformation of each functional group to generate a library of novel compounds with diverse properties.

Ketone Moiety: The ketone group can be a focal point for various transformations, including reduction to a secondary alcohol, reductive amination to introduce new amine functionalities, and reactions with organometallic reagents to form tertiary alcohols.

Ester Functionality: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also undergo transesterification reactions.

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.

Integration into Advanced Functional Materials Design

The rigid aromatic core, coupled with reactive functional groups, makes this compound a promising building block for advanced functional materials.

Polymer Science: The molecule could be bifunctionalized (e.g., by converting both the ester and nitrile to other reactive groups) to act as a monomer for the synthesis of novel polyesters, polyamides, or other polymers with tailored thermal and mechanical properties. The polar cyano group could enhance properties like dielectric constant or gas permeability.

Liquid Crystals: The rod-like shape of the molecule suggests potential applications in the field of liquid crystals. Derivatization to introduce long alkyl chains could lead to the formation of new mesophases.

Metal-Organic Frameworks (MOFs): Conversion of the ester to a carboxylic acid would yield a ligand that could be used in the synthesis of novel MOFs. The nitrile group could be available for post-synthetic modification within the framework.

Deeper Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies: Detailed kinetic studies of its formation via Friedel-Crafts acylation could elucidate the role of the catalyst and substrate in the rate-determining step.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways for the derivatization of the ketone, ester, and nitrile groups. This would provide insights into transition state energies and help predict the selectivity of various reagents. For example, understanding the charge distribution across the molecule can predict the most likely site for nucleophilic or electrophilic attack.

Application of Machine Learning and AI in Synthetic Design and Property Prediction

The exploration of this compound and its derivatives is an area where machine learning (ML) and artificial intelligence (AI) could have a significant impact.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and unconventional synthetic routes to the target molecule and its derivatives, potentially identifying more efficient or cost-effective pathways.

Property Prediction: ML models could be trained on datasets of similar compounds to predict the physicochemical properties (e.g., solubility, melting point) and even potential biological activity of new, unsynthesized derivatives of this compound. This would allow for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Table 2: Hypothetical AI/ML Workflow for this compound Research

StepAI/ML ToolObjectivePredicted Outcome
1. Synthesis Planning Retrosynthesis AlgorithmPropose 5 novel synthetic routesA more efficient synthesis with higher yield and fewer steps.
2. Virtual Library Generation Molecular GeneratorCreate 10,000 virtual derivativesA diverse chemical space for exploration.
3. Property Prediction QSAR/QSPR ModelsPredict solubility and potential bioactivityA ranked list of 50 high-priority candidates for synthesis.
4. Reaction Optimization Bayesian OptimizationOptimize reaction conditions for a key derivatization stepIncreased reaction yield from 60% to 95%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via condensation of ethyl acetoacetate with 4-cyanoaniline under basic conditions, promoting nucleophilic substitution. Key steps include refluxing in anhydrous ethanol with a base (e.g., NaH) and purification via column chromatography using ethyl acetate/hexane gradients . Purity is validated using HPLC (>98%) and NMR (e.g., ¹H NMR: δ 8.2 ppm for aromatic protons, δ 4.1 ppm for ester -OCH₂CH₃) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography : Resolves the planar 4-cyanophenyl group and keto-ester conformation (bond angles: C=O at 120°).
  • FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 2220 cm⁻¹ (C≡N stretch).
  • Mass spectrometry : Molecular ion peak at m/z 259.1 (C₁₃H₁₃NO₃⁺) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Screening against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) suggests antiproliferative activity. The 4-cyano group enhances cellular uptake due to its electron-withdrawing nature, as shown in comparative assays with chloro/fluoro analogs .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., cyano vs. chloro/fluoro) influence reactivity and bioactivity?

  • Analysis : The 4-cyano group increases electrophilicity at the ketone, accelerating nucleophilic additions (e.g., Grignard reactions). In bioassays, it improves binding to kinase targets (e.g., EGFR, Kd = 0.8 µM) compared to 4-chloro analogs (Kd = 1.5 µM) due to stronger dipole interactions .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methods :

  • Continuous flow reactors : Improve heat distribution, achieving 85% yield (vs. 65% in batch reactors).
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) reduce side reactions (e.g., ester hydrolysis) .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

  • Approach :

Validate assay conditions (e.g., pH 7.4 vs. 8.0 alters protonation of the cyano group).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving discrepancies from fluorometric assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Protocols :

  • Molecular docking (AutoDock Vina) : Simulates binding to cyclooxygenase-2 (COX-2) with a ΔG of -9.2 kcal/mol.
  • DFT calculations : Reveal charge distribution at the keto-ester moiety, critical for H-bonding with active sites .

Q. How does the compound’s stability vary under different storage conditions?

  • Data :

  • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C.
  • Accelerated stability studies (40°C/75% RH) : No degradation after 6 months when stored in amber vials with desiccants .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques to exclude moisture, critical for anhydrous reactions involving NaH .
  • Biological Assays : Pre-saturate assay buffers with the compound to avoid solubility-driven false negatives (solubility: 2.3 mg/mL in DMSO) .
  • Data Reproducibility : Cross-validate NMR spectra with DEPT-135 to distinguish CH₂ and CH₃ groups in the ester moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.